molecular formula C23H29N2O4P B4704073 diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate

diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate

Cat. No. B4704073
M. Wt: 428.5 g/mol
InChI Key: MBYFDTFOBDEROB-UHFFFAOYSA-N
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Description

Diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate, commonly known as DMNPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

DMNPPO has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and materials science. In neuroscience, DMNPPO has been used as a fluorescent probe to study the localization and dynamics of lipid rafts in neuronal membranes. In pharmacology, DMNPPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, making it a potential therapeutic target for Alzheimer's disease. In materials science, DMNPPO has been used as a building block for the synthesis of novel organic-inorganic hybrid materials with tunable optical and electronic properties.

Mechanism of Action

The mechanism of action of DMNPPO is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase by binding to the enzyme's active site. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
DMNPPO has been shown to have both biochemical and physiological effects. Biochemically, DMNPPO inhibits the activity of acetylcholinesterase, leading to an accumulation of acetylcholine. Physiologically, DMNPPO has been shown to enhance cholinergic neurotransmission, which can lead to improved cognitive function.

Advantages and Limitations for Lab Experiments

DMNPPO has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively label lipid rafts in neuronal membranes. However, DMNPPO also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are several future directions for DMNPPO research, including the development of new methods for synthesizing and modifying DMNPPO, the investigation of its potential therapeutic applications for Alzheimer's disease and other neurological disorders, and the exploration of its use in the synthesis of novel organic-inorganic hybrid materials with advanced optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMNPPO.

properties

IUPAC Name

4-diethoxyphosphoryl-5-(4-methylpiperidin-1-yl)-2-naphthalen-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2O4P/c1-4-27-30(26,28-5-2)22-23(25-15-13-17(3)14-16-25)29-21(24-22)20-12-8-10-18-9-6-7-11-19(18)20/h6-12,17H,4-5,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYFDTFOBDEROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)N4CCC(CC4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Reactant of Route 2
diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Reactant of Route 3
diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Reactant of Route 4
diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Reactant of Route 5
diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Reactant of Route 6
diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate

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